Cas no 106943-83-3 (4-Pentyloxyphthalonitrile)

4-Pentyloxyphthalonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Pentyloxyphthalonitrile
- 1,2-Benzenedicarbonitrile,4-(pentyloxy)-
- 1,2-Dicyano-4-pentyloxybenzene
- 4-Amyloxyphthalonitrile
- 4-N-PENTYLOXYPHTHALONITRILE
- 4-pentoxybenzene-1,2-dicarbonitrile
- 4-N-AMYLOXYPHTHALONITRILE
- 1,2-DICYANO-4-N-PENTYLOXYBENZENE
- 4-Amyloxyphthalonitrile 1,2-Dicyano-4-pentyloxybenzene
- 4-N-PENTYLOXYPHTHALONITRILE 98+%
- 4-(Pentyloxy)phthalonitrile
- LEYRHJFOAFEIDH-UHFFFAOYSA-N
- P1071
- 4-(pentyloxy)benzene-1,2-dicarbonitrile
- SCHEMBL12190723
- AKOS015839671
- AS-59123
- DTXSID80336995
- 106943-83-3
- CS-0435497
- T71573
- 4-pentyloxy phthalonitrile
- FT-0760305
- A911263
- MFCD00059103
-
- MDL: MFCD00059103
- Inchi: 1S/C13H14N2O/c1-2-3-4-7-16-13-6-5-11(9-14)12(8-13)10-15/h5-6,8H,2-4,7H2,1H3
- InChI Key: LEYRHJFOAFEIDH-UHFFFAOYSA-N
- SMILES: O(C1C([H])=C([H])C(C#N)=C(C#N)C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 214.11100
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 56.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Density: 1.08
- Melting Point: 35.0 to 37.0 deg-C
- Boiling Point: 387.9°C at 760 mmHg
- Flash Point: 157.9°C
- Refractive Index: 1.525
- PSA: 56.81000
- LogP: 2.99896
- Solubility: Not determined
4-Pentyloxyphthalonitrile Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Storage Condition:0-10°C
4-Pentyloxyphthalonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Pentyloxyphthalonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB140267-5 g |
4-n-Pentyloxyphthalonitrile, 98%; . |
106943-83-3 | 98% | 5g |
€339.10 | 2023-05-09 | |
TRC | P283900-100mg |
4-Pentyloxyphthalonitrile |
106943-83-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1071-1g |
4-Pentyloxyphthalonitrile |
106943-83-3 | 98.0%(GC) | 1g |
¥395.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866500-200mg |
4-Pentyloxyphthalonitrile |
106943-83-3 | ≥98% | 200mg |
¥210.00 | 2022-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1071-1G |
4-Pentyloxyphthalonitrile |
106943-83-3 | >98.0%(GC) | 1g |
¥360.00 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160096-5G |
4-Pentyloxyphthalonitrile |
106943-83-3 | 98% | 5g |
¥1029.90 | 2023-09-01 | |
Ambeed | A694094-1g |
4-(Pentyloxy)phthalonitrile |
106943-83-3 | 95% | 1g |
$55.0 | 2025-03-01 | |
A2B Chem LLC | AB68190-1g |
4-N-Pentyloxyphthalonitrile |
106943-83-3 | 98% | 1g |
$104.00 | 2024-04-20 | |
Ambeed | A694094-5g |
4-(Pentyloxy)phthalonitrile |
106943-83-3 | 95% | 5g |
$163.0 | 2025-03-01 | |
A2B Chem LLC | AB68190-5g |
4-N-Pentyloxyphthalonitrile |
106943-83-3 | 98% | 5g |
$240.00 | 2024-04-20 |
4-Pentyloxyphthalonitrile Related Literature
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 4-Pentyloxyphthalonitrile
Comprehensive Overview of 4-Pentyloxyphthalonitrile (CAS No. 106943-83-3): Properties, Applications, and Industry Insights
4-Pentyloxyphthalonitrile (CAS No. 106943-83-3) is a specialized organic compound belonging to the phthalonitrile derivatives family. This compound has garnered significant attention in recent years due to its unique chemical structure and versatile applications across industries such as materials science, pharmaceuticals, and agrochemicals. The presence of both pentyloxy and phthalonitrile functional groups contributes to its distinct reactivity, making it a valuable intermediate in synthetic chemistry.
In the context of current research trends, 4-Pentyloxyphthalonitrile aligns with growing interest in high-performance materials and sustainable chemistry. Researchers are actively exploring its potential in advanced polymer systems, particularly for heat-resistant and corrosion-resistant coatings. The compound's molecular architecture allows for precise modifications, enabling the development of tailored materials for specific industrial needs. This adaptability positions 106943-83-3 as a compound of interest in green chemistry initiatives and circular economy approaches.
The synthesis of 4-Pentyloxyphthalonitrile typically involves nucleophilic aromatic substitution reactions, where 4-nitrophthalonitrile reacts with pentanol derivatives under controlled conditions. Recent advancements in catalytic processes have improved the yield and purity of this compound, addressing common challenges in phthalonitrile chemistry. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, ensuring compliance with stringent quality standards demanded by end-use applications.
From a commercial perspective, 4-Pentyloxyphthalonitrile serves as a crucial building block in the production of phthalocyanine dyes and pigments. These colorants find extensive use in digital printing inks, coatings, and plastic coloration – sectors experiencing robust growth due to expanding packaging and automotive industries. The compound's ability to form stable complexes with metals also makes it valuable in catalysis and sensor technology, particularly in developing chemical sensors for environmental monitoring.
Emerging applications of CAS No. 106943-83-3 include its use in organic electronics and optoelectronic devices. Researchers are investigating its potential in organic photovoltaics (OPVs) and OLED technologies, where its electron-accepting properties and thermal stability offer advantages over conventional materials. This aligns with global trends toward renewable energy solutions and energy-efficient displays, making 4-Pentyloxyphthalonitrile a compound of interest in next-generation electronic materials.
Quality control and handling of 4-Pentyloxyphthalonitrile require adherence to standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling this compound. Storage typically involves protection from moisture and extreme temperatures to maintain stability, with many suppliers offering technical data sheets that detail optimal storage conditions for 106943-83-3.
The global market for phthalonitrile derivatives including 4-Pentyloxyphthalonitrile is projected to grow steadily, driven by demand from specialty chemicals and advanced materials sectors. Asia-Pacific currently leads in both production and consumption, reflecting the region's strong chemical manufacturing capabilities and growing electronics industry. However, recent supply chain considerations have prompted increased interest in localized production strategies in North America and Europe, potentially reshaping the compound's global trade dynamics.
For researchers and industry professionals seeking information about 4-Pentyloxyphthalonitrile, common queries often revolve around its synthetic methods, spectral data, commercial availability, and application case studies. Recent patent literature reveals ongoing innovation in utilizing this compound, particularly in cross-coupling reactions and as a precursor for heterocyclic compounds. As sustainability becomes increasingly important, investigations into biocatalytic routes for producing 106943-83-3 and related compounds are gaining traction in academic circles.
In conclusion, 4-Pentyloxyphthalonitrile (CAS No. 106943-83-3) represents an important specialty chemical with diverse applications across multiple high-growth industries. Its role in developing advanced functional materials and contributions to green chemistry initiatives underscore its continued relevance in scientific research and industrial applications. As material science advances and new applications emerge, this compound is likely to maintain its position as a valuable tool for chemists and materials scientists worldwide.
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